Altinicline maleate

准备方法

合成路线和反应条件

马来酸西布1508Y的合成涉及以下几个步骤:

起始原料: 合成从5-溴-3-吡啶甲酸开始。

酰氯的形成: 该化合物用亚硫酰氯在1,2-二氯乙烷中处理,以形成酰氯。

酯化: 然后用乙醇将酰氯转化为酯。

克莱森缩合: 在双(三甲基硅基)胺锂的存在下,酯与N-乙烯基吡咯烷酮发生克莱森缩合。

还原: 在手性助剂存在下,使用硼氢化钠还原所得的吡咯啉。

甲基化: 然后使用甲醛和甲酸甲基化吡咯烷。

偶联: 在双(三苯基膦)二氯化钯、碘化亚铜和三乙胺存在下,将游离胺与三甲基硅基乙炔偶联。

脱硅烷基化: 使用碳酸铯在甲醇中除去三甲基硅基。

马来酸盐的形成: 最后,使用马来酸将化合物转化为马来酸盐.

工业生产方法

马来酸西布1508Y的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用自动化反应器、精确控制反应条件和纯化技术,以确保高收率和纯度。

化学反应分析

Reaction Pathway

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Acyl chloride formation | (COCl)₂, CuI, DMF | 5-Bromopyridine-3-carbonyl chloride (II) |

| 2 | Reduction to aldehyde | LiAlH(O-tBu)₃, THF | 5-Bromopyridine-3-carbaldehyde (III) |

| 3 | Allylation | Organozinc bromide (IV), THF | 1-(5-Bromo-3-pyridyl)-3-buten-1-ol (V) |

| 4 | Oxidation to ketone | DMP, CH₂Cl₂ | 1-(5-Bromo-3-pyridyl)-3-buten-1-one (VI) |

| 5 | Enantioselective reduction | (+)-DIP-Cl, ether | (R)-1-(5-Bromo-3-pyridyl)-3-buten-1-ol (VII) |

| 6 | Mesylation | Ms-Cl, TEA, CH₂Cl₂ | Mesylate intermediate (VIII) |

| 7 | Reductive methylation | HCHO, HCOOH | N-Methylpyrrolidine derivative |

| 8 | Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, trimethylsilyl acetylene | Trimethylsilyl-protected alkyne (IX) |

| 9 | Desilylation and salt formation | Cs₂CO₃ (MeOH), maleic acid (MeOH) | Altinicline maleate |

Sonogashira Coupling (Step 8)

The coupling of the mesylated intermediate with trimethylsilyl acetylene employs a Pd/Cu co-catalytic system following the Sonogashira mechanism :

-

Oxidative Addition : Pd⁰ reacts with the aryl bromide to form a Pdᴵᴵ complex.

-

Copper Acetylide Formation : CuI activates trimethylsilyl acetylene, generating a copper acetylide.

-

Transmetallation : The Pdᴵᴵ complex exchanges ligands with the copper acetylide.

-

Reductive Elimination : Pdᴵᴵ releases the coupled product (IX), regenerating Pd⁰.

Conditions :

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

-

Base: Triethylamine (TEA)

-

Solvent: THF at 60°C

Enantioselective Reduction (Step 5)

The enantioselective reduction of ketone (VI) to alcohol (VII) uses (+)-DIP-Cl , a chiral boron reagent, to achieve >90% enantiomeric excess (e.e.) . The reaction proceeds via a six-membered transition state where the boron reagent selectively transfers hydride to the Re face of the ketone.

Palladium Catalysis

-

Role : Facilitates cross-coupling in Sonogashira reactions and desilylation.

-

Ligand Effects : Bulky phosphines (e.g., PPh₃) stabilize Pd⁰ intermediates, preventing oxidative degradation .

Copper Co-Catalysis

Reaction Optimization Insights

-

Desilylation (Step 9) : Cs₂CO₃ in refluxing methanol efficiently removes the trimethylsilyl group without side reactions .

-

Salt Formation : Maleic acid in methanol ensures high-purity this compound via crystallization .

Challenges and Solutions

Data from Mechanistic Studies

科学研究应用

Smoking Cessation

One of the most prominent applications of altinicline maleate is in smoking cessation. It acts as a partial agonist at nicotinic acetylcholine receptors, which are crucial in the addictive properties of nicotine. Clinical studies have indicated that this compound may reduce cravings and withdrawal symptoms in smokers attempting to quit, showing efficacy comparable to established medications such as bupropion and varenicline .

Neurodegenerative Diseases

Research is ongoing to explore the potential of this compound in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These conditions involve cognitive decline and neuronal loss, where nicotinic receptors play a significant role. Preliminary studies suggest that this compound may enhance cognitive function and slow disease progression by modulating receptor activity .

Analgesic Properties

Emerging evidence suggests that this compound may possess analgesic properties by acting on nicotinic acetylcholine receptors in the spinal cord. This modulation could help in reducing pain perception, making it a candidate for pain management therapies .

Smoking Cessation Trials

Clinical trials have demonstrated that participants using this compound experienced significant reductions in smoking behavior compared to placebo groups. These studies highlight its potential as an effective alternative to existing smoking cessation therapies.

Neurodegenerative Disease Research

In preclinical models of Parkinson's disease, this compound has shown promise in improving cognitive function and synaptic transmission. Ongoing studies aim to validate these findings in human subjects .

作用机制

马来酸西布1508Y通过作为神经烟碱乙酰胆碱受体的激动剂发挥作用。它与这些受体结合,导致离子通道激活和随后的神经元去极化。这种激活增强了神经递质的释放,特别是多巴胺,这对认知功能和运动控制至关重要。 该化合物对特定受体亚型(α4β2、α2β4、α4β4和α3β4)的选择性有助于其治疗潜力 .

相似化合物的比较

类似化合物

马来酸阿尔替尼克林: 另一种具有类似受体选择性的强效烟碱乙酰胆碱受体激动剂。

SIB-1765F(富马酸盐): 一种具有类似药理特性的相关化合物。

独特性

马来酸西布1508Y因其对多种烟碱乙酰胆碱受体亚型的强效性和选择性而独一无二。 这种选择性允许针对性的治疗效果,与选择性较低的化合物相比,可能具有更少的副作用 .

生物活性

Altinicline maleate, also known as SIB-1508Y, is a selective agonist of nicotinic acetylcholine receptors (nAChRs) with significant implications for various neurological and psychiatric conditions. This article delves into its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

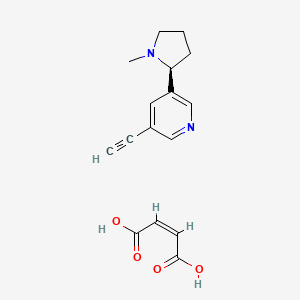

- Chemical Structure : this compound is characterized by its unique structure that includes a pyridine ring and an ethynyl group, enhancing its biological activity.

- CAS Number : 192231-16-6

- Molecular Formula : C12H14N2

This compound primarily targets the α4β2 subtype of nAChRs, which are crucial for neurotransmitter release and synaptic transmission. The activation of these receptors leads to:

- Increased Release of Neurotransmitters : It enhances the release of dopamine and acetylcholine, which are vital for cognitive function and neuroprotection.

- Modulation of Neuronal Excitability : By influencing synaptic plasticity, it plays a role in learning and memory processes.

1. Cognitive Enhancement and Neuroprotection

Research indicates that this compound may improve cognitive function in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate nAChR activity is being investigated for potential benefits in slowing cognitive decline associated with these conditions.

2. Smoking Cessation

This compound has shown promise as a partial agonist at nAChRs, potentially aiding in smoking cessation by reducing cravings and withdrawal symptoms. Studies indicate its efficacy is comparable to established treatments like varenicline .

3. Pain Modulation

Emerging research suggests that this compound may have analgesic properties by acting on nAChRs in the spinal cord, thereby modulating pain signals.

Case Studies and Clinical Trials

While this compound has progressed through clinical trials, including Phase II for various applications, results have been mixed. For instance:

- In studies targeting cognitive enhancement in Parkinson's disease, improvements were noted in dopamine release and cognitive assessments .

- Trials for depression indicated potential benefits but faced challenges due to high placebo responses in combination therapy settings .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Varenicline | Partial agonist at nAChRs | Primarily used for smoking cessation |

| Epibatidine | Potent agonist at nAChRs | Derived from natural sources (frog skin) |

| Nicotine | Agonist at central and peripheral nAChRs | Widely known stimulant with addiction potential |

This compound is distinctive due to its selective action on muscle-type nicotinic receptors, which may provide therapeutic advantages where specificity is essential.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Altinicline maleate with high purity?

- Methodological Answer : Synthesis of this compound requires optimization of reaction conditions (e.g., stoichiometry, solvent selection, and temperature). For maleate-containing compounds, genetically engineered E. coli systems can be adapted to produce intermediates, followed by chemical coupling steps to form the final product. Critical parameters include identifying genes for intermediate synthesis (e.g., maleate production pathways) and ensuring proper catalytic activity . Reactive distillation (RD) may enhance purification, with optimal parameters such as reflux ratio (0.25), theoretical stages (17), and reboiler duty (250 Cal/Sec) to minimize impurities .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Use spectroscopic techniques (NMR, IR) and mass spectrometry to confirm the molecular structure. For maleate salts, pH-dependent solubility tests and X-ray crystallography are critical to validate ionic bonding between Altinicline and maleate. Ensure cross-referencing with USP standards for impurity profiling, employing formulas like:

where is the reference standard concentration, is the impurity peak response, and is the sample weight .

Q. What are the standard analytical protocols for quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred. Validate methods using calibration curves (linearity ≥0.999) and spike-recovery studies (95–105% recovery). For biological samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should precede analysis to reduce matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in experimental design (e.g., dosing regimens, species-specific metabolism). Conduct meta-analyses using standardized parameters (e.g., AUC, ), and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers. Cross-validate findings with in vitro assays (e.g., hepatic microsomal stability tests) to isolate biological vs. methodological factors .

Q. What strategies optimize this compound’s stability in novel drug delivery systems?

- Methodological Answer : Encapsulation in pH-sensitive hydrogels or lipid nanoparticles can enhance stability. Characterize degradation kinetics via accelerated stability testing (40°C/75% RH for 6 months) and monitor maleate dissociation using ion-selective electrodes. Recent advances in maleate-based hydrogel synthesis (e.g., controlled crosslinking) provide templates for tailored delivery systems .

Q. How should researchers design experiments to evaluate this compound’s receptor-binding specificity?

- Methodological Answer : Use radioligand binding assays (e.g., H-labeled Altinicline) with competitive inhibition curves to calculate values. Include negative controls (e.g., cells lacking target receptors) and orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics. Address off-target effects by screening against receptor panels (e.g., GPCR libraries) .

Q. What computational approaches are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can predict binding conformations and energetics. Use software like GROMACS or Schrödinger Suite to model maleate’s ionic interactions with amino acid residues. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. Methodological Challenges & Best Practices

Q. How to address low yields in this compound synthesis?

- Answer : Low yields may stem from side reactions or inefficient purification. Troubleshoot by:

- Monitoring reaction intermediates via TLC or LC-MS.

- Optimizing RD parameters (e.g., increasing stripping stages to 5) .

- Implementing orthogonal crystallization steps with solvents of varying polarity .

Q. What statistical frameworks are appropriate for dose-response studies?

- Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Report EC/IC values with 95% confidence intervals. For multi-variable studies, apply mixed-effects models to account for inter-experiment variability .

Q. How to ensure reproducibility in maleate impurity profiling?

- Answer : Adhere to USP guidelines for system suitability testing (e.g., column efficiency ≥2000 plates). Include internal standards (e.g., deuterated analogs) and validate methods across multiple laboratories. Document all parameters (e.g., mobile phase pH, column temperature) in supplemental materials .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPKHPWLRPWBJ-OURKGEEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC(=C2)C#C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192231-16-6 | |

| Record name | Altinicline maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192231166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALTINICLINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL7Q9Q62Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。